3,4,5,6-Tetrahydro-2-pyrimidinethiol

Antioxidant DPPH assay ABTS assay

This multi-application cyclic thiourea outperforms generic alternatives across four validated domains: (1) ISO 17034-certified reference standard for PTU residue analysis in food matrices via LC-MS/MS; (2) validated MBL inhibitor scaffold with Ki values in the 20–80 μM range; (3) κ²-S,N chelating ligand for dirhenium and mixed-metal cluster synthesis; (4) direct, non-blooming ETU replacement for CR, CPE, and EPDM vulcanization. ≥99% purity. Match your procurement to your specific application.

Molecular Formula C4H8N2S
Molecular Weight 116.19 g/mol
CAS No. 2055-46-1
Cat. No. B165661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6-Tetrahydro-2-pyrimidinethiol
CAS2055-46-1
Synonymspropylenethiourea
Molecular FormulaC4H8N2S
Molecular Weight116.19 g/mol
Structural Identifiers
SMILESC1CNC(=S)NC1
InChIInChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)
InChIKeyNVHNGVXBCWYLFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5,6-Tetrahydro-2-pyrimidinethiol (CAS 2055-46-1): Chemical Identity and Fundamental Properties for Procurement Assessment


3,4,5,6-Tetrahydro-2-pyrimidinethiol (CAS 2055-46-1), also referred to as propylenethiourea (PTU), tetrahydropyrimidine-2-thione, or 1,3-diazinane-2-thione, is a cyclic thiourea derivative with the molecular formula C4H8N2S and a molecular weight of 116.19 g/mol [1]. The compound exists as a white to off-white crystalline solid with a melting point of 210–212 °C [2]. It features a six-membered tetrahydropyrimidine ring bearing a thione (C=S) group at the 2-position, which exists in tautomeric equilibrium with the thiol (C–SH) form [1]. Its predicted pKa is 14.98 ± 0.20, and it exhibits limited solubility in DMSO and methanol [2].

Why 3,4,5,6-Tetrahydro-2-pyrimidinethiol Cannot Be Replaced by Other Cyclic Thioureas Without Revalidation


Cyclic thioureas constitute a broad class of compounds that share the N–C(=S)–N motif but exhibit substantial divergence in ring size, substitution pattern, and physicochemical properties. These structural variations directly translate into distinct coordination chemistry with transition metals, differing reactivity in heterocycle synthesis, and non-interchangeable performance in industrial applications [1]. For instance, 3,4,5,6-tetrahydro-2-pyrimidinethiol adopts a six-membered saturated ring that confers specific chelation geometry and steric profile compared to five-membered analogs (e.g., imidazolidine-2-thione) or aromatic counterparts (e.g., pyrimidine-2-thiol) [2]. In industrial vulcanization, it has been shown to function as a direct replacement for ethylene thiourea (ETU) while offering a distinct safety and handling profile . Consequently, procurement decisions based solely on class-level similarity without compound-specific validation risk experimental failure, inconsistent yields, or non-compliant product specifications.

Quantitative Differentiation of 3,4,5,6-Tetrahydro-2-pyrimidinethiol Against Structurally Related Comparators


Free Radical Scavenging Capacity: 3,4,5,6-Tetrahydro-2-pyrimidinethiol vs. Ascorbic Acid

3,4,5,6-Tetrahydro-2-pyrimidinethiol demonstrates free radical scavenging activity comparable to ascorbic acid, a widely used reference antioxidant. In a DPPH radical scavenging assay, the compound achieved 78.5% scavenging at a tested concentration, compared to 82.3% for ascorbic acid under equivalent conditions. Similarly, in the ABTS radical cation decolorization assay, the compound exhibited 71.2% scavenging versus 75.8% for ascorbic acid .

Antioxidant DPPH assay ABTS assay

Coordination Chemistry Differentiation: κ2-S,N Chelation of Tetrahydropyrimidine-2-thiolate vs. Aromatic Pyridine-2-thiolate in Rhenium Complexes

Tetrahydropyrimidine-2-thiol (thpymSH) forms dirhenium complexes Re2(CO)6(μ-thpymS)2 (1) and eq-Re2(CO)9{κ1-(S)-SN2C4H8} (2) upon reaction with Re2(CO)8(NCMe)2 or Re2(CO)10. Complex 1 serves as a precursor to mononuclear fac-Re(CO)3(PPh3)(κ2-thpymS) (3), wherein X-ray crystallography confirms the pyrimidine-2-thiolate ligand binds in a κ2-S,N chelating fashion. This saturated six-membered ring thiolate exhibits distinct coordination geometry and reactivity compared to the planar aromatic pyridine-2-thiolate analog, which typically favors μ-κ2-S,N bridging modes without the conformational flexibility imparted by the tetrahydropyrimidine ring [1].

Organometallic chemistry Rhenium complexes Thiolate ligands

Industrial Vulcanization Performance: Replacement of Ethylene Thiourea (ETU) in Chloroprene and EPDM Rubber

3,4,5,6-Tetrahydro-2-pyrimidinethiol (Accelerator PUR) is a thiourea-type vulcanization accelerator with performance similar to ethylene thiourea (ETU). It functions as a vulcanization aid in chlorinated polymers, including chloroprene rubber (CR) and chlorinated polyethylene (CPE). Using this compound, high-performance vulcanized rubber can be obtained in shorter cure times with good scorch stability. It is effective as a secondary accelerator for diene rubbers including EPDM, and it exhibits no pollution, no coloring, and no blooming characteristics. Critically, it can directly replace ETU in formulations for chloroprene rubber and chlorinated polyethylene rubber .

Rubber vulcanization Thiourea accelerator Chloroprene rubber

Analytical Reference Standard Specification: ISO 17034 Certified Material for Pesticide Metabolite Analysis

3,4,5,6-Tetrahydro-2-pyrimidinethiol is available as a certified reference standard under ISO 17034 accreditation. The compound is supplied at a target concentration of 0.1 mg/mL in ethyl acetate with 0.1% w/v DTT as a stabilizer . This certified reference material is specifically intended for the quantitative determination of propylenethiourea (PTU), the major metabolite and degradation product of the dithiocarbamate fungicide propineb, in food matrices including tomato, baby food, and infant formula [1].

Analytical chemistry Reference standard Pesticide metabolite

Metallo-β-Lactamase Inhibition: Tetrahydropyrimidine-2-thione Derivatives Exhibit Micromolar Ki Values Against IMP-1

Derivatives of tetrahydropyrimidine-2-thione have been synthesized and evaluated as inhibitors of the IMP-1 metallo-β-lactamase (MBL) from Pseudomonas aeruginosa and Klebsiella pneumoniae. Nine compounds from the tetrahydropyrimidine-2-thione and pyrrole series showed micromolar inhibition constants, with Ki values ranging from approximately 20–80 μM. The strongest inhibitor of the tetrahydropyrimidine-2-thione series, compound 5c, exhibited a Ki of 19 ± 9 μM, while the strongest pyrrole series inhibitor, 7a, showed Ki = 21 ± 10 μM [1]. Compounds 1c, 2b, and 15a demonstrated only weak inhibition, establishing a structure-activity relationship dependent on specific substituents on the tetrahydropyrimidine-2-thione core.

Antibiotic resistance Metallo-β-lactamase Enzyme inhibition

Evidence-Backed Application Scenarios for 3,4,5,6-Tetrahydro-2-pyrimidinethiol Based on Quantitative Differentiation


Analytical Method Development and Validation for Pesticide Residue Monitoring

Procure ISO 17034-certified 3,4,5,6-tetrahydro-2-pyrimidinethiol reference standard (0.1 mg/mL in ethyl acetate with DTT) for the quantitative LC-MS/MS or HILIC-MS determination of propylenethiourea (PTU) as the primary metabolite of propineb fungicide in food matrices . This certified material supports method validation, calibration curve construction, and compliance with regulatory residue monitoring programs for baby food, infant formula, and produce [1].

Medicinal Chemistry: Fragment-Based Drug Discovery Targeting Metallo-β-Lactamases

Utilize 3,4,5,6-tetrahydro-2-pyrimidinethiol as a core scaffold for synthesizing and screening derivatives against IMP-1 and related MBLs. The parent tetrahydropyrimidine-2-thione core has been validated to yield derivatives with Ki values in the 20–80 μM range against IMP-1, with compound 5c achieving Ki = 19 ± 9 μM [2]. This scaffold offers a tractable starting point for structure-activity relationship studies aimed at developing clinically useful MBL antagonists.

Organometallic Chemistry: Synthesis of Rhenium and Mixed-Metal Cluster Complexes

Employ tetrahydropyrimidine-2-thiol (thpymSH) as a κ2-S,N chelating ligand for the preparation of dirhenium complexes Re2(CO)6(μ-thpymS)2, which serve as versatile precursors to mononuclear rhenium complexes and mixed-metal ReRu3 and ReOs3 clusters [3]. The saturated six-membered ring provides conformational flexibility distinct from aromatic thiolate ligands, enabling the isolation of kinetically and thermodynamically distinct cluster isomers with ΔG stability differences of 1.5–2.0 kcal mol⁻¹ [3].

Industrial Rubber Compounding: ETU Replacement in Chloroprene and EPDM Formulations

Formulate 3,4,5,6-tetrahydro-2-pyrimidinethiol (Accelerator PUR) as a vulcanization accelerator in chloroprene rubber (CR), chlorinated polyethylene (CPE), and as a secondary accelerator in EPDM compounds. The material provides vulcanization performance equivalent to ethylene thiourea (ETU) with the added benefits of no pollution, no coloring, and no blooming . Specifications include initial melting point ≥208.0°C, heating loss ≤0.5%, and ash content ≤0.5%, ensuring batch-to-batch consistency for industrial-scale rubber manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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